molecular formula C10H12ClNO3 B1305319 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid CAS No. 39083-58-4

4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid

Cat. No. B1305319
CAS RN: 39083-58-4
M. Wt: 229.66 g/mol
InChI Key: KWNZZVPNMSOJGU-UHFFFAOYSA-N
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Description

“4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid” is a compound with the molecular formula C10H12ClNO3 . It has a molecular weight of 229.66 g/mol . The IUPAC name for this compound is 4-[(3-chloro-2-hydroxypropyl)amino]benzoic acid .


Synthesis Analysis

The synthesis of compounds similar to “4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid” has been reported in the literature . For instance, block copolymers containing 3-chloro-2-hydroxypropyl methacrylate have been synthesized by nitroxide-mediated polymerization . Another synthesis involves the reaction of chitosan with 3-chloro-2-hydroxypropyl-trimethylammonium chloride .


Molecular Structure Analysis

The InChI string for “4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid” is InChI=1S/C10H12ClNO3/c11-5-9(13)6-12-8-3-1-7(2-4-8)10(14)15/h1-4,9,12-13H,5-6H2,(H,14,15) . The compound has a topological polar surface area of 69.6 Ų and a complexity of 205 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.66 g/mol, an XLogP3-AA of 1.4, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 229.0505709 g/mol .

Future Directions

The modification of chitosan through the insertion of a quaternary moiety, such as in “4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid”, has shown great progress in various reactions, optimization of conditions, new synthetic routes, and synthesis of various novel multifunctional chitosan derivatives . These modified chitosans have been widely used and have promising prospects in various fields, including pharmaceuticals and textiles .

Mechanism of Action

Target of Action

The primary target of 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid, also known as 3-chloro-2-hydroxypropyl trimethyl ammonium chloride (CHTAC), is the cell membrane of bacteria and fungi . The compound is a derivative of chitosan, a natural polymer known for its antimicrobial properties . It has been found to interact with negatively charged microbial entities due to its cationic nature .

Mode of Action

The mode of action of CHTAC involves its interaction with the cell membrane of microorganisms . The compound’s cationic nature allows it to bind to the negatively charged cell membrane, disrupting its integrity . This disruption can lead to leakage of intracellular contents, ultimately causing cell death . The exact details of this interaction are still under debate .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the cell membrane, which is crucial for various cellular processes . This interference can disrupt essential biochemical pathways within the cell, leading to cell death .

Result of Action

The primary result of CHTAC’s action is the death of microbial cells . By disrupting the integrity of the cell membrane, the compound causes leakage of intracellular contents, leading to cell death . This antimicrobial action makes CHTAC a potential candidate for various applications, including antimicrobial coatings, wound dressings, and water purification .

Action Environment

The action of CHTAC can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity can be affected by the pH and ionic strength of the environment . Moreover, the presence of other functional groups or chemical compounds can also influence the efficiency of CHTAC

properties

IUPAC Name

4-[(3-chloro-2-hydroxypropyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c11-5-9(13)6-12-8-3-1-7(2-4-8)10(14)15/h1-4,9,12-13H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNZZVPNMSOJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389153
Record name 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid

CAS RN

39083-58-4
Record name 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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